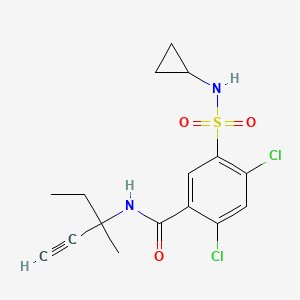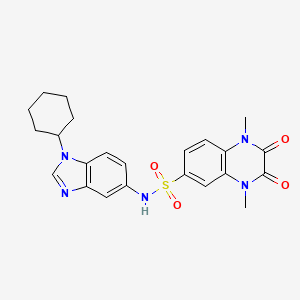![molecular formula C22H25N3O2S B11055635 2-(6,7-Dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B11055635.png)
2-(6,7-Dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6,7-DIMETHOXY-3,3-DIMETHYL-3,4-DIHYDRO-1-ISOQUINOLINYL)-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-AMINE is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core, substituted with various functional groups such as methoxy, dimethyl, and isoquinolinyl groups. The presence of these groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,7-DIMETHOXY-3,3-DIMETHYL-3,4-DIHYDRO-1-ISOQUINOLINYL)-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-AMINE typically involves multiple steps, starting from readily available precursors. One common method involves the Ritter reaction, where 1-(3,4-diethoxyphenyl)-2-methylpropanol-2 reacts with 2-alkylcyanoacetamides to form the desired isoquinoline derivative . The reaction conditions often include the use of strong acids such as sulfuric acid and elevated temperatures to facilitate the formation of the isoquinoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(6,7-DIMETHOXY-3,3-DIMETHYL-3,4-DIHYDRO-1-ISOQUINOLINYL)-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles such as amines or thiols replace the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Amines, thiols, basic conditions, solvents like ethanol or methanol.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Dihydro derivatives.
Substitution: Amino or thiol-substituted isoquinoline derivatives.
Scientific Research Applications
2-(6,7-DIMETHOXY-3,3-DIMETHYL-3,4-DIHYDRO-1-ISOQUINOLINYL)-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-AMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(6,7-DIMETHOXY-3,3-DIMETHYL-3,4-DIHYDRO-1-ISOQUINOLINYL)-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-AMINE involves its interaction with specific molecular targets and pathways. The compound is known to exert its effects by modulating the activity of enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . Additionally, it may interact with ion channels, affecting the electrical activity of cardiac cells and providing antiarrhythmic effects .
Comparison with Similar Compounds
Similar Compounds
2-(3,3-Dimethyl-6,7-diethoxy-3,4-dihydroisoquinolin-1-yl)carboxylic acid amides: These compounds share a similar isoquinoline core but differ in the substitution pattern, which affects their biological activity.
Indole derivatives: These compounds also exhibit a range of biological activities and are structurally similar due to the presence of heterocyclic rings.
Uniqueness
2-(6,7-DIMETHOXY-3,3-DIMETHYL-3,4-DIHYDRO-1-ISOQUINOLINYL)-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-AMINE is unique due to its specific substitution pattern and the presence of both isoquinoline and thieno[2,3-b]pyridine cores. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C22H25N3O2S |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
2-(6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-1-yl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine |
InChI |
InChI=1S/C22H25N3O2S/c1-11-7-12(2)24-21-17(11)18(23)20(28-21)19-14-9-16(27-6)15(26-5)8-13(14)10-22(3,4)25-19/h7-9H,10,23H2,1-6H3 |
InChI Key |
LXXIGVIQUNRTLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C3=NC(CC4=CC(=C(C=C43)OC)OC)(C)C)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1,3-benzodioxol-5-yl)-2-[(4-cyclopropyl-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11055556.png)
![2-[2-methoxy-4-(6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)phenoxy]acetamide](/img/structure/B11055562.png)
![Dimethyl 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-5-nitrobenzene-1,4-dicarboxylate](/img/structure/B11055577.png)

![1-(4-{[(4-Chlorophenyl)carbonyl]oxy}-5-methylidenetetrahydrofuran-2-yl)-5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl 4-chlorobenzoate](/img/structure/B11055586.png)
![7-(4-chlorophenyl)-3-(pyridin-4-yl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one](/img/structure/B11055592.png)
![3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B11055593.png)

![[4-(4,7-Dimethoxy-1,3-benzodioxol-5-YL)-1-isopropyl-6-oxo-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]methyl cyanide](/img/structure/B11055602.png)
![N'-[(E)-(7-methoxy-1,3-benzodioxol-5-yl)methylidene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B11055613.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-1-[2-(pyrrolidin-1-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11055619.png)
![1-Amino-7,7-dimethyl-3,9-dioxo-10-phenyl-2,3,5,6,7,8,9,10-octahydrobenzo[b][1,6]naphthyridine-4-carbonitrile](/img/structure/B11055632.png)
![methyl 3-{2-[(3-fluorobenzyl)oxy]phenyl}-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate](/img/structure/B11055634.png)
